molecular formula C9H22O3Si2 B108032 Bis(trimethylsiloxy)acetone CAS No. 17877-42-8

Bis(trimethylsiloxy)acetone

Cat. No. B108032
CAS RN: 17877-42-8
M. Wt: 234.44 g/mol
InChI Key: BWEPQFXBTUDUAD-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)acetone, also known as BTSA, is a widely used compound in scientific research. It is a derivative of acetone and is commonly used as a protecting group in organic synthesis. BTSA is a colorless, odorless, and stable liquid that is soluble in most organic solvents.

Mechanism Of Action

Bis(trimethylsiloxy)acetone acts as a protecting group for carbonyl compounds by forming a stable silyl enol ether. This protects the carbonyl group from unwanted reactions during the synthesis process. The silyl enol ether can be easily removed by treatment with an acid or a fluoride ion.

Biochemical And Physiological Effects

Bis(trimethylsiloxy)acetone does not have any known biochemical or physiological effects as it is not used as a drug or a pharmaceutical compound. It is only used as a reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

Bis(trimethylsiloxy)acetone has several advantages as a protecting group in organic synthesis. It is stable, easy to handle, and can be easily removed without affecting the other functional groups in the molecule. However, it also has some limitations. It is not compatible with some functional groups such as alcohols, amines, and thiols. It can also be difficult to remove the silyl enol ether in some cases.

Future Directions

There are several future directions for the use of Bis(trimethylsiloxy)acetone in scientific research. One potential application is in the synthesis of complex natural products. Bis(trimethylsiloxy)acetone can be used as a protecting group for carbonyl compounds in the synthesis of these compounds, which can be difficult to synthesize using traditional methods. Another potential application is in the development of new drugs and pharmaceuticals. Bis(trimethylsiloxy)acetone can be used as a reagent in the synthesis of new compounds with potential therapeutic effects.

Synthesis Methods

The synthesis of Bis(trimethylsiloxy)acetone involves the reaction of acetone with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of bis(trimethylsiloxy)acetone and hydrogen chloride as a byproduct. The purity of Bis(trimethylsiloxy)acetone can be increased by distillation or recrystallization.

Scientific Research Applications

Bis(trimethylsiloxy)acetone has a wide range of applications in scientific research. It is commonly used as a protecting group for carbonyl compounds in organic synthesis. It can also be used as a reagent for the synthesis of various organic compounds such as β-ketoesters, α,β-unsaturated ketones, and α,β-unsaturated esters.

properties

CAS RN

17877-42-8

Product Name

Bis(trimethylsiloxy)acetone

Molecular Formula

C9H22O3Si2

Molecular Weight

234.44 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-one

InChI

InChI=1S/C9H22O3Si2/c1-13(2,3)11-7-9(10)8-12-14(4,5)6/h7-8H2,1-6H3

InChI Key

BWEPQFXBTUDUAD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC(=O)CO[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(=O)CO[Si](C)(C)C

Origin of Product

United States

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